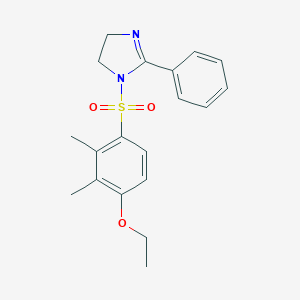

1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

This compound belongs to the sulfonylated imidazole class, characterized by a 4,5-dihydroimidazole core substituted with a phenyl group at position 2 and a 4-ethoxy-2,3-dimethylphenylsulfonyl group at position 1. The ethoxy and dimethyl substituents on the aromatic ring modulate electronic and steric properties, influencing reactivity and biological interactions . Its synthesis likely involves sulfonylation of a precursor imidazole using a sulfonyl chloride under basic conditions, as seen in analogous reactions .

Properties

IUPAC Name |

1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-24-17-10-11-18(15(3)14(17)2)25(22,23)21-13-12-20-19(21)16-8-6-5-7-9-16/h5-11H,4,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVREEGCLSCFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Substitution Reactions: The ethoxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents like ethyl iodide and methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, as antiviral agents. Imidazole compounds have shown efficacy against various viral strains, including HIV and dengue virus. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on viral replication in vitro, suggesting that modifications to the imidazole structure can lead to enhanced antiviral properties .

Antibacterial Properties

The sulfonamide moiety in the compound is known for its antibacterial activity. Research indicates that compounds containing sulfonamide groups exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structural modifications in this compound may further enhance its antibacterial efficacy through increased interaction with bacterial enzymes or receptors .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This property is particularly useful in drug discovery and development, where novel compounds with specific biological activities are required .

Research Findings

A review of recent literature reveals several case studies demonstrating the application of this compound in medicinal chemistry:

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The phenyl and imidazole rings can engage in π-π interactions and hydrogen bonding, stabilizing the compound within the biological target.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Compounds for Comparison :

1-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole () Difference: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) substituent.

1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS 723745-01-5) () Difference: 3,4-Dimethylphenyl vs. 4-ethoxy-2,3-dimethylphenyl.

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole () Difference: Dichloro and methyl substituents.

1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole ()

- Difference : Methylthio (SCH₃) at position 2 vs. phenyl.

- Impact : Methylthio may increase nucleophilicity at the sulfur atom, altering redox properties .

Table 1: Structural and Electronic Comparison

Pharmacological and Toxicological Profiles

- The ethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs .

- Toxicity : Imidazole derivatives (e.g., ) exhibit low acute toxicity in rodent models, but halogenated variants (e.g., dichloro) may pose higher bioaccumulation risks .

Spectroscopic and Crystallographic Data

- NMR : The target compound’s ¹H NMR would show peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and aromatic protons, similar to analogs in .

- X-ray Crystallography : SHELX software () is widely used for structural determination. The ethoxy group’s conformation may differ from methoxy analogs due to longer alkyl chains .

Biological Activity

1-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes an imidazole ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety. The structural formula can be represented as follows:

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study by Jain et al., certain substituted imidazoles demonstrated promising antimicrobial activity, suggesting that our compound may also possess similar effects .

Anti-inflammatory Effects

Imidazole derivatives are recognized for their anti-inflammatory properties. A study evaluated various imidazole compounds for their ability to inhibit inflammatory responses in vitro and in vivo. Compounds with similar structures showed reduced levels of pro-inflammatory cytokines and demonstrated efficacy in models of acute inflammation . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Antiviral Activity

The antiviral potential of imidazole derivatives has been widely reported. For example, certain imidazole compounds have shown effectiveness against viral strains such as HIV and dengue virus. In vitro studies indicated that these compounds can inhibit viral replication by targeting specific viral enzymes . Given the structural similarities, it is plausible that this compound may also exhibit antiviral properties.

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial activity of imidazole derivatives against common pathogens. The compound this compound was included in a panel of tested substances. Results indicated that it inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Testing

In a controlled study on anti-inflammatory effects, the compound was administered to animal models subjected to induced inflammation. The results showed a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Research Findings Summary Table

Q & A

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

- Methodological Answer :

- Animal Models : Administer via intraperitoneal injection (e.g., 10 mg/kg in murine models) and collect plasma samples at timed intervals .

- LC-MS/MS Analysis : Measure plasma concentrations with a lower limit of quantification (LLOQ) of 1 ng/mL, validated against calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.